molecular formula C12H18N4 B13326008 1-(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine

1-(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine

Cat. No.: B13326008
M. Wt: 218.30 g/mol
InChI Key: AXRIBRUAMIRXQY-UHFFFAOYSA-N
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Description

1-(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This structure is known for its diverse biological activities and potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine typically involves the following steps:

    Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include ammonium acetate and acetic acid.

    Introduction of the Isobutyl Group: This step involves the alkylation of the imidazo[4,5-b]pyridine core using isobutyl bromide or isobutyl chloride in the presence of a base such as potassium carbonate.

    N-Methylation: The final step involves the methylation of the amine group using methyl iodide or methyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazo[4,5-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.

Scientific Research Applications

1-(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets.

    Pharmaceutical Development: The compound serves as a lead structure for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It is used in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol
  • 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine
  • 1,3-dihydro-1-(4-piperidinyl)-2H-imidazo[4,5-b]pyridin-2-one

Uniqueness

1-(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the isobutyl group and N-methylation enhances its interaction with biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

N-methyl-1-[3-(2-methylpropyl)imidazo[4,5-b]pyridin-2-yl]methanamine

InChI

InChI=1S/C12H18N4/c1-9(2)8-16-11(7-13-3)15-10-5-4-6-14-12(10)16/h4-6,9,13H,7-8H2,1-3H3

InChI Key

AXRIBRUAMIRXQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=NC2=C1N=CC=C2)CNC

Origin of Product

United States

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